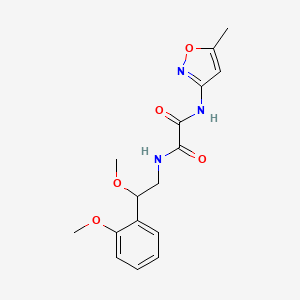

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 1795194-68-1

Cat. No.: VC7060086

Molecular Formula: C16H19N3O5

Molecular Weight: 333.344

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795194-68-1 |

|---|---|

| Molecular Formula | C16H19N3O5 |

| Molecular Weight | 333.344 |

| IUPAC Name | N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

| Standard InChI | InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21) |

| Standard InChI Key | IMHCBCSTLRNNDC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |

Introduction

Molecular Formula

-

The molecular structure of the compound can be broken down into:

-

A methoxy-substituted phenylethyl group.

-

A methylisoxazole moiety.

-

An oxalamide functional group linking the two.

-

Key Functional Groups

-

Methoxy groups (-OCH3): Present on the phenyl ring, contributing to electron-donating effects.

-

Isoxazole ring: A five-membered heterocyclic structure containing oxygen and nitrogen, often associated with biological activity.

-

Oxalamide linkage (-CONHCO-): A di-amide functional group that provides structural rigidity and potential for hydrogen bonding.

General Synthetic Approach

The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide likely involves:

-

Preparation of the isoxazole derivative: Starting from a precursor such as 5-methylisoxazole, functionalization at the nitrogen position is achieved using suitable reagents.

-

Formation of the phenylethylamine intermediate: A methoxy-substituted phenylethylamine is synthesized or procured.

-

Coupling reaction: The two components are linked via an oxalyl chloride-mediated reaction to form the oxalamide bond.

Reaction Conditions

-

Solvents: Typically polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

-

Catalysts: Triethylamine or other bases to facilitate coupling reactions.

-

Temperature: Moderate conditions (0–50°C) to maintain stability.

Medicinal Chemistry

The structural motifs in this compound suggest potential bioactivity:

-

Isoxazole Ring: Known for anti-inflammatory, antimicrobial, and anticancer properties.

-

Oxalamide Group: Often used in drug design for its ability to form stable hydrogen bonds with biological targets.

Hypothetical Applications:

-

Could act as a ligand for enzyme inhibition studies.

-

May exhibit receptor-binding properties due to its aromatic and heterocyclic features.

Material Science

The compound's rigid structure and functional groups suggest possible applications in:

-

Polymer chemistry as a building block for advanced materials.

-

Supramolecular assemblies due to its hydrogen-bonding capabilities.

Analytical Characterization

To confirm the structure and purity of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, standard analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identification of functional groups and confirmation of molecular structure. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

| Infrared Spectroscopy (IR) | Detection of characteristic vibrations (e.g., C=O stretch). |

| X-ray Crystallography | Structural elucidation at atomic resolution (if crystalline). |

Biological Evaluation

Further studies could include:

-

Screening for antimicrobial or anticancer activity using in vitro assays.

-

Molecular docking studies to predict interactions with biological targets.

Material Development

Exploration of its use in creating functionalized polymers or as a precursor for supramolecular structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume